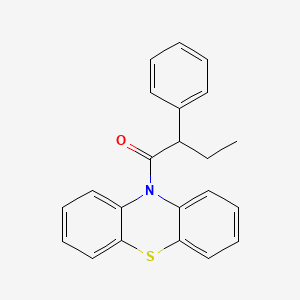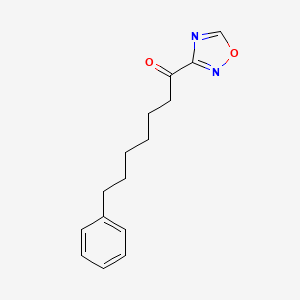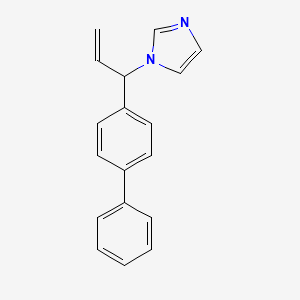
1-(10H-phenothiazin-10-yl)-2-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(10H-Phenothiazin-10-yl)-2-phenylbutan-1-one is a compound that belongs to the phenothiazine family, which is known for its diverse biological activities. . This compound, with its unique structure, offers a range of possibilities for scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(10H-phenothiazin-10-yl)-2-phenylbutan-1-one typically involves multiple steps, starting from phenothiazine. One common synthetic route includes the following steps :
Formation of Phenothiazine Derivative: Phenothiazine is reacted with an appropriate aldehyde or ketone to form a phenothiazine derivative.
Addition of Phenyl Group: The phenothiazine derivative is then reacted with a phenyl-containing reagent to introduce the phenyl group at the desired position.
Final Coupling: The intermediate product is coupled with a butanone derivative under specific reaction conditions to yield the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-(10H-Phenothiazin-10-yl)-2-phenylbutan-1-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(10H-Phenothiazin-10-yl)-2-phenylbutan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(10H-phenothiazin-10-yl)-2-phenylbutan-1-one involves its interaction with various molecular targets and pathways:
Dopamine Receptors: It binds to dopamine receptors, inhibiting their activity and leading to antipsychotic effects.
Oxidative Stress Pathways: The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Cell Cycle Arrest: In cancer cells, it induces cell cycle arrest and apoptosis, thereby inhibiting cell proliferation.
Comparison with Similar Compounds
1-(10H-Phenothiazin-10-yl)-2-phenylbutan-1-one can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Known for its antipsychotic properties, chlorpromazine has a similar structure but different functional groups, leading to varied pharmacological effects.
Profenamine: Used in the treatment of Parkinson’s disease, profenamine has distinct anticholinergic properties compared to this compound.
Properties
Molecular Formula |
C22H19NOS |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
1-phenothiazin-10-yl-2-phenylbutan-1-one |
InChI |
InChI=1S/C22H19NOS/c1-2-17(16-10-4-3-5-11-16)22(24)23-18-12-6-8-14-20(18)25-21-15-9-7-13-19(21)23/h3-15,17H,2H2,1H3 |
InChI Key |
LASZSIUHSRRUPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Ncy(SO,methyl)4]acyline](/img/structure/B10839040.png)
![[Mpa1, D-Tyr(Et)2, Gly(But)3, Gly(But)7]OT](/img/structure/B10839042.png)
![[Mpa1, D-Tyr(Et)2, D-Tic7, D-Tic9]OT](/img/structure/B10839044.png)
![[Nphe(1)]-nociceptin (1-13)-NH(2)](/img/structure/B10839047.png)
![[Sar1,Tdf8]AngII](/img/structure/B10839050.png)
![[Ncy(SO,methyl)10]acyline](/img/structure/B10839061.png)
![4-[2-[6-[(6-Amino-1-hydroxy-1-iminohexan-2-yl)-[1-[5-carbamimidamido-2-[[2-[[1,5-dihydroxy-2-[[1-hydroxy-2-[[1-hydroxy-3-(4-hydroxyphenyl)-2-[3-(4-hydroxyphenyl)propanoyl-methylamino]propylidene]amino]-3-phenylpropylidene]amino]-5-iminopentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]pentanoyl]pyrrolidine-3-carbonyl]amino]-6-oxohexyl]imino-2-hydroxyethyl]sulfanyl-2,3,5-trichloro-6-(7,7,9,17,19,19-hexamethyl-4,22-disulfo-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),5,12,15,21-pentaen-13-yl)benzoic acid](/img/structure/B10839079.png)
![[Tyr-Pro-Phe-NH-CH2-]2](/img/structure/B10839085.png)
![[Sar1,Bpa3]AngII](/img/structure/B10839093.png)


![{[(9Z)-octadec-9-en-1-yl]sulfamoyl}amine](/img/structure/B10839108.png)
![[Sar1,Bpa8]AngII](/img/structure/B10839112.png)
![[Tyr-Pro-Phe-Phe-NH-CH2-]2](/img/structure/B10839120.png)
